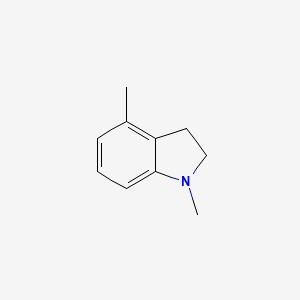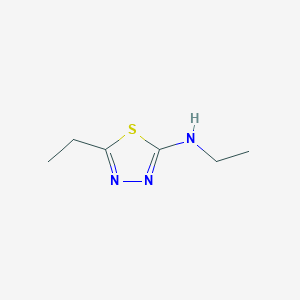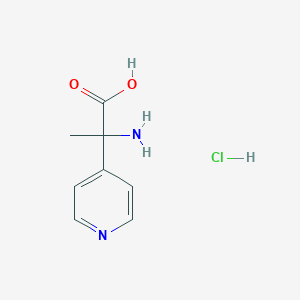
3-Ethyl-1-methyl-6-nitroindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1-methyl-6-nitroindolin-2-one is a synthetic compound belonging to the indolin-2-one family. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the nitro group at the 6th position and the ethyl and methyl groups at the 3rd and 1st positions, respectively, contribute to the unique chemical properties of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-6-nitroindolin-2-one typically involves the following steps:
Alkylation: The ethyl and methyl groups can be introduced through alkylation reactions. For instance, the methyl group can be added using methyl iodide in the presence of a base like potassium carbonate.
Cyclization: The final step involves cyclization to form the indolin-2-one core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity while minimizing reaction times and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-1-methyl-6-nitroindolin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Reduction: 3-Ethyl-1-methyl-6-aminoindolin-2-one.
Substitution: 3-Ethyl-1-methyl-6-substituted-indolin-2-one (depending on the nucleophile used).
Oxidation: Corresponding carboxylic acids or aldehydes.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1-methyl-6-nitroindolin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 3-Ethyl-1-methyl-6-nitroindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-ethyl-6-nitroindolin-2-one: Similar structure but with different positioning of the ethyl and methyl groups.
3-Ethyl-1-methyl-5-nitroindolin-2-one: Nitro group at the 5th position instead of the 6th.
3-Ethyl-1-methyl-6-aminoindolin-2-one: Amino group instead of the nitro group.
Uniqueness
3-Ethyl-1-methyl-6-nitroindolin-2-one is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of the nitro group at the 6th position, in particular, can significantly affect its electron distribution and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C11H12N2O3 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
3-ethyl-1-methyl-6-nitro-3H-indol-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-3-8-9-5-4-7(13(15)16)6-10(9)12(2)11(8)14/h4-6,8H,3H2,1-2H3 |
InChI-Schlüssel |
QRAZRNZJGLOBKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C2=C(C=C(C=C2)[N+](=O)[O-])N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


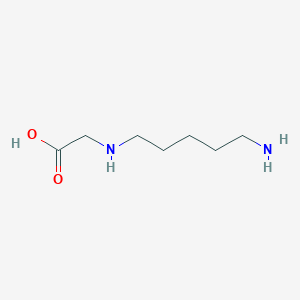
![tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate](/img/structure/B13115525.png)
![2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B13115527.png)
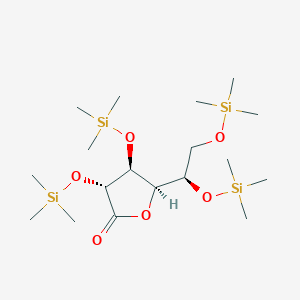
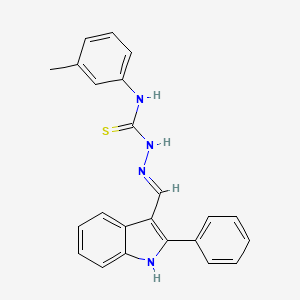

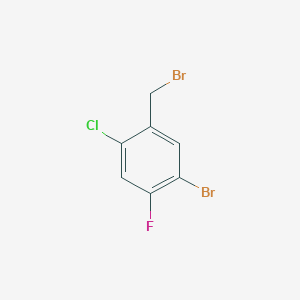

![2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13115562.png)
![6-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B13115575.png)

